![molecular formula C22H15BrClFN2O2 B2711635 4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533888-39-0](/img/structure/B2711635.png)
4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H15BrClFN2O2 and its molecular weight is 473.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which is known for its diverse biological activities including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this compound through various studies, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H15BrClFNO, with a molecular weight of approximately 397.69 g/mol. The presence of halogen substituents (bromo and chloro) is significant as these groups often enhance biological activity by influencing the electronic properties of the molecule.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler benzodiazepine derivatives. The synthetic pathway may include steps such as bromination, chlorination, and coupling reactions to introduce the desired substituents at specific positions on the benzodiazepine core.
Example Synthetic Route
- Bromination : Introduction of bromine at the 5-position.
- Chlorination : Chlorine is added at the 2-position.
- Formation of Benzodiazepine Core : Cyclization with appropriate precursors.
Anti-inflammatory Activity
Research indicates that benzodiazepine derivatives exhibit significant anti-inflammatory effects. A study evaluating various substituted phenyl-benzodiazepines found that those with electron-withdrawing groups like nitro, chloro, and bromo showed enhanced anti-inflammatory activity compared to standard treatments such as diclofenac sodium .
Compound | % Inhibition (at 10 mg/kg) |
---|---|
Diclofenac Sodium | 46.8% |
Compound A (4-bromo) | 43.6% |
Compound B (4-chloro) | 41.0% |
This data suggests that This compound could possess similar or greater anti-inflammatory properties due to its structural characteristics.
Analgesic Activity
In addition to anti-inflammatory effects, compounds derived from benzodiazepines have been evaluated for analgesic properties using models such as the carrageenan-induced paw edema test in mice. Results indicated that certain derivatives provided significant pain relief comparable to established analgesics .
The biological activity of benzodiazepines is often attributed to their interaction with the GABA_A receptor system in the central nervous system (CNS). The structural modifications in This compound may enhance binding affinity or alter receptor subunit interactions, leading to increased efficacy in modulating neurotransmitter release.
Case Studies
- Anti-tubercular Activity : A related study on benzodiazepine derivatives indicated promising results against Mycobacterium tuberculosis. The compounds demonstrated low Minimum Inhibitory Concentrations (MIC), suggesting potential for further development as anti-TB agents .
- Neuroleptic Effects : Other studies have highlighted the neuroleptic potential of similar compounds in managing anxiety and depression symptoms through their action on GABAergic pathways .
Propriétés
IUPAC Name |
4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClFN2O2/c23-14-6-8-18(24)16(10-14)22(29)27-12-20(28)26-19-9-7-15(25)11-17(19)21(27)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFFHYSWFZQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.